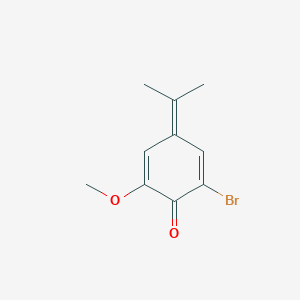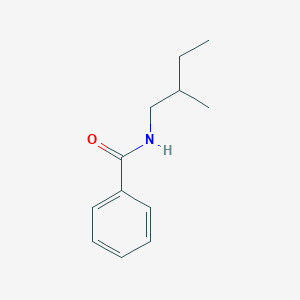![molecular formula C10H12N4S B14636079 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-42-6](/img/structure/B14636079.png)
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a diamine group and an imidazole ring connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Sulfanyl Linkage Formation: The sulfanyl linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Benzene Ring Substitution: The final step involves the substitution of the benzene ring with the diamine group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzene-1,2-diamine
- 4-[(1-Methyl-1H-imidazol-2-yl)methyl]benzene-1,2-diamine
- 4-[(1-Methyl-1H-imidazol-4-yl)sulfanyl]benzene-1,2-diamine
Uniqueness: 4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanyl linkage and diamine substitution make it a versatile compound for various applications .
Properties
CAS No. |
55564-42-6 |
|---|---|
Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H12N4S/c1-14-5-4-13-10(14)15-7-2-3-8(11)9(12)6-7/h2-6H,11-12H2,1H3 |
InChI Key |
MHLMDTKNNIDVJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


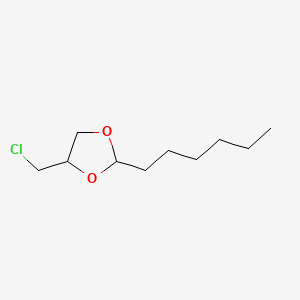
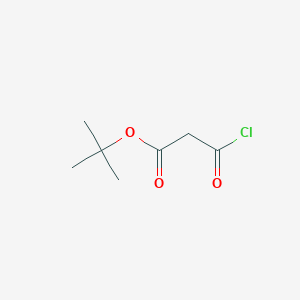

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
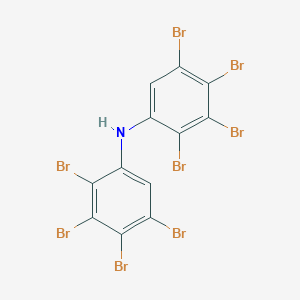
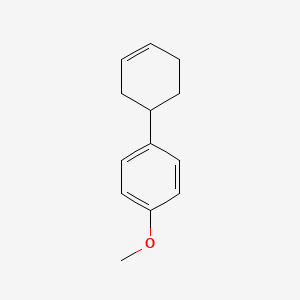
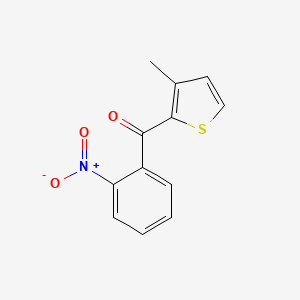
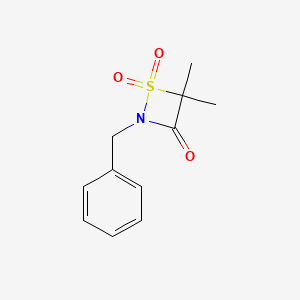

![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
